4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Overview
Description
4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a nitro group, a methyl group, and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide typically involves multiple steps:
Amidation: The formation of the benzamide core can be accomplished by reacting the nitro-substituted benzoyl chloride with an amine.
Piperidinylmethyl Substitution: The final step involves the substitution of the piperidinylmethyl group onto the benzamide core, which can be achieved using a suitable piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic methods and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Formation of 4-methyl-3-amino-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-carboxy-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide.
Scientific Research Applications
4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its potential as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinylmethyl group can enhance binding affinity to biological targets. The compound may modulate signaling pathways involved in inflammation or neurological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N-[4-(morpholin-1-ylmethyl)phenyl]benzamide
- 4-methyl-3-nitro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
- 4-methyl-3-nitro-N-[4-(azepan-1-ylmethyl)phenyl]benzamide
Uniqueness
4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is unique due to the presence of the piperidinylmethyl group, which can significantly influence its pharmacological properties. This group can enhance the compound’s ability to cross biological membranes and improve its binding affinity to specific targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-5-8-17(13-19(15)23(25)26)20(24)21-18-9-6-16(7-10-18)14-22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYKBELGYWXMSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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